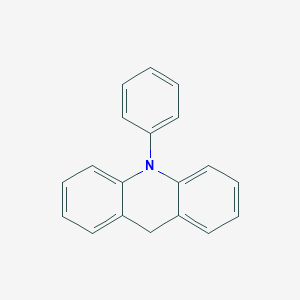

10-Phenyl-9H-acridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10336-24-0 |

|---|---|

Molecular Formula |

C19H15N |

Molecular Weight |

257.3 g/mol |

IUPAC Name |

10-phenyl-9H-acridine |

InChI |

InChI=1S/C19H15N/c1-2-10-17(11-3-1)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-13H,14H2 |

InChI Key |

OJKQAHDVVFZGLX-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |

Synonyms |

9,10-Dihydro-10-phenylacridine |

Origin of Product |

United States |

Foundational & Exploratory

The Photophysical Landscape of 10-Phenyl-9H-acridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of 10-Phenyl-9H-acridine, a heterocyclic aromatic compound of significant interest in various scientific domains. Due to the limited availability of a comprehensive photophysical dataset for this compound in readily accessible literature, this guide leverages data from its closely related and well-studied derivative, 10-Methyl-9-phenyl-9,10-dihydroacridine, to provide a robust framework for understanding its behavior.

Core Photophysical Data

The photophysical properties of acridine derivatives are highly sensitive to their substitution patterns and solvent environment. While specific quantitative data for this compound is not extensively documented, the following table summarizes the known properties of the closely related 10-Methyl-9-phenyl-9,10-dihydroacridine, which serves as a valuable proxy.

| Photophysical Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λ_abs) | ~290 - 310 nm | Acetonitrile/Water |

| Molar Extinction Coefficient (ε) | Not specified | - |

| Emission Maximum (λ_em) | Not specified (primarily undergoes photochemical reaction) | - |

| Fluorescence Quantum Yield (Φ_f) | Low (intersystem crossing is a dominant process in aprotic solvents) | Aprotic Solvents |

| Fluorescence Lifetime (τ_f) | Not specified | - |

| Triplet State Absorption Maximum | ~550 nm | Acetonitrile/Water |

Experimental Protocols

The characterization of the photophysical properties of this compound and its derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation: A dilute solution of this compound (typically in the micromolar concentration range) is prepared in a UV-transparent solvent (e.g., acetonitrile, cyclohexane, or ethanol). The absorbance should be kept below 1 to ensure linearity.

-

Procedure:

-

The spectrophotometer is blanked using a cuvette containing the pure solvent.

-

The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-600 nm).

-

The wavelength of maximum absorbance (λ_abs) is identified.

-

To determine the molar extinction coefficient (ε), the absorbance of several solutions of known concentrations is measured, and the data is plotted according to the Beer-Lambert law (A = εcl).

-

Steady-State Fluorescence Spectroscopy

This method is used to measure the emission spectrum of the molecule after it has been excited by UV or visible light.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Procedure:

-

The sample is placed in a quartz cuvette in the spectrofluorometer.

-

An appropriate excitation wavelength (typically at or near the λ_abs) is selected.

-

The emission spectrum is scanned over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission intensity (λ_em) is determined.

-

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard.

-

Instrumentation: A spectrofluorometer.

-

Materials: The sample of interest, a fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane[1]), and a suitable solvent.

-

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ_f).

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system or a laser flash photolysis setup with a fast detector.

-

Procedure:

-

The sample is excited with a pulsed light source (e.g., a picosecond laser).

-

The arrival times of the emitted photons are recorded relative to the excitation pulse.

-

A histogram of photon arrival times is constructed, which represents the fluorescence decay curve.

-

The decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ_f).

-

Photochemical Reactivity and Logical Relationships

Upon photoexcitation, 10-Methyl-9-phenyl-9,10-dihydroacridine is known to undergo a photochemical reaction, particularly in the presence of a suitable solvent mixture like acetonitrile and water. This process involves the release of a hydride ion from the excited state. A similar reactivity can be anticipated for this compound. This photochemical pathway represents a key logical relationship in the excited-state deactivation of this molecule.

In aprotic solvents, intersystem crossing to the triplet state is a significant deactivation pathway for the excited singlet state. From the triplet state, the molecule can undergo hydride release, leading to the formation of the stable 10-phenylacridinium cation. This photochemical reactivity often competes with fluorescence, explaining the typically low fluorescence quantum yields observed for such compounds.

This technical guide provides a foundational understanding of the photophysical properties of this compound, drawing upon data from a closely related derivative and outlining the key experimental methodologies for its characterization. The presented photochemical pathway highlights a crucial aspect of its excited-state behavior, which is of paramount importance for its potential applications in photochemistry and materials science.

References

The Core Mechanism of 10-Phenyl-9H-acridine Derivatives in Photocatalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, key data, and experimental protocols related to 10-phenyl-9H-acridine-derived photocatalysts. Acridinium salts, generated from this compound precursors, have emerged as a powerful class of organic photoredox catalysts, offering a sustainable alternative to traditional transition-metal-based systems. Their high chemical stability and tunable redox potentials allow for a wide range of synthetic transformations.

From Precursor to Photocatalyst: The Role of this compound

The term "this compound" in the context of photocatalysis typically refers to the core structural motif. The catalytically active species are the N-alkylated or N-arylated 9-substituted-10-phenylacridinium salts. The neutral 10-phenyl-9(10H)-acridone is a common starting material for the synthesis of these powerful photocatalysts. For instance, the widely used 9-mesityl-10-phenylacridinium tetrafluoroborate can be synthesized from 10-phenyl-9(10H)-acridone.

The general synthetic strategy involves the conversion of the acridone to a 9-haloacridine derivative, followed by a Grignard reaction to introduce the 9-substituent (e.g., a mesityl group) and subsequent N-alkylation or N-arylation to yield the final acridinium salt. This modular synthesis allows for the fine-tuning of the catalyst's photophysical and electrochemical properties by varying the substituents at the 9 and 10 positions, as well as on the acridine core.

The Photocatalytic Mechanism of Action

The photocatalytic activity of 9,10-disubstituted acridinium salts is centered around their ability to form a long-lived, charge-separated excited state upon photoexcitation. This state possesses both a potent oxidizing and a potent reducing center within the same molecule, enabling a dual reactivity.

The key mechanistic steps are as follows:

-

Photoexcitation: The acridinium photocatalyst (Acr⁺-R) absorbs visible light, promoting it from its ground state (S₀) to a locally excited singlet state (¹LE).

-

Intramolecular Charge Transfer (CT): In many efficient acridinium photocatalysts, particularly those with an electron-rich group at the 9-position (like mesityl), the ¹LE state rapidly undergoes an intramolecular charge transfer. An electron from the 9-aryl substituent is transferred to the acridinium core, forming a singlet charge-transfer state (¹CT).

-

Intersystem Crossing (ISC) and the Triplet State: While the ¹CT state can be involved in redox processes, intersystem crossing to a triplet charge-transfer state (³CT) can also occur. This triplet state is often implicated in photocatalytic cycles due to its longer lifetime, which increases the probability of bimolecular reactions.

-

Redox Reactions: The charge-separated state (Acr•-R•⁺) is a powerful redox agent:

-

Oxidation: The radical cation on the 9-aryl group (R•⁺) is a strong oxidant, capable of accepting an electron from a substrate molecule.

-

Reduction: The acridinyl radical (Acr•) is a strong reductant, capable of donating an electron to another substrate or an intermediate.

-

-

Catalyst Regeneration: After participating in the redox steps of the reaction, the photocatalyst returns to its ground state, completing the catalytic cycle and ready to absorb another photon.

Below is a Graphviz diagram illustrating the general photocatalytic cycle.

Caption: General photocatalytic cycle of a 9-aryl-10-phenylacridinium catalyst.

Quantitative Data for Acridinium Photocatalysts

The photophysical and electrochemical properties of acridinium photocatalysts are crucial for their application. These properties can be fine-tuned by modifying the catalyst's structure. The following table summarizes key quantitative data for some representative acridinium photocatalysts.

| Photocatalyst | λ_abs (nm) | λ_em (nm) | E₀,₀ (eV) | E₁/₂ (C/C⁻) (V vs. SCE) | E₁/₂ (C*/C⁻) (V vs. SCE) | Fluorescence Lifetime (τ) (ns) |

| 9-Mesityl-10-methylacridinium | 430 | 510 | 2.68 | -0.58 | +2.10 | 3.5 |

| 9-Mesityl-10-phenylacridinium | 428 | 515 | 2.66 | -0.55 | +2.11 | 4.2 |

| 3,6-Di-tert-butyl-9-mesityl-10-phenylacridinium | 435 | 520 | 2.61 | -0.60 | +2.01 | 5.1 |

| 3,6-Dimethoxy-9-mesityl-10-phenylacridinium | 455 | 540 | 2.50 | -0.72 | +1.78 | 6.8 |

Data compiled from various sources. Exact values may vary depending on solvent and experimental conditions.

Detailed Experimental Protocols

Synthesis of 9-Mesityl-10-phenylacridinium Tetrafluoroborate

This protocol describes a general route for the synthesis of a representative acridinium photocatalyst.

Caption: Synthetic workflow for a 9,10-disubstituted acridinium photocatalyst.

Methodology:

-

Chlorination: 10-Phenyl-9(10H)-acridone is refluxed with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 9-chloro-10-phenylacridinium salt.

-

Grignard Reaction: The crude 9-chloro derivative is reacted with mesitylmagnesium bromide in an anhydrous solvent like THF. This reaction proceeds via nucleophilic addition of the Grignard reagent to the C9 position.

-

Oxidation and Anion Exchange: The resulting 9,10-dihydroacridine intermediate is oxidized using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Subsequent treatment with an acid containing the desired counter-ion, such as tetrafluoroboric acid (HBF₄), affords the final 9-mesityl-10-phenylacridinium tetrafluoroborate salt. The product is typically purified by recrystallization.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to determine the ground-state reduction potentials of the photocatalysts.

Experimental Setup:

-

Potentiostat: A standard electrochemical workstation.

-

Electrochemical Cell: A three-electrode cell containing the working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Solution: A solution of the acridinium salt (typically 1-5 mM) in a dry, degassed solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

Procedure:

-

The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

The potential is swept from an initial value (where no reaction occurs) to a final potential beyond the reduction wave of the analyte, and then swept back to the initial potential.

-

The resulting current is plotted against the applied potential to generate a cyclic voltammogram.

-

The half-wave potential (E₁/₂) is determined from the average of the cathodic and anodic peak potentials. This value is reported versus a standard reference electrode, typically the saturated calomel electrode (SCE).

Photophysical Measurements (UV-Vis and Fluorescence Spectroscopy)

These techniques are used to determine the absorption and emission properties of the photocatalyst, which are necessary for calculating the excited-state energy (E₀,₀).

Methodology:

-

UV-Vis Absorption: The absorption spectrum of a dilute solution of the photocatalyst in a suitable solvent (e.g., acetonitrile) is recorded using a UV-Vis spectrophotometer.

-

Fluorescence Emission: The fluorescence emission spectrum is recorded using a fluorometer. The sample is excited at a wavelength where it absorbs strongly, and the emission is scanned over a range of longer wavelengths.

-

Excited-State Energy (E₀,₀) Calculation: The zero-zero excitation energy is estimated from the intersection of the normalized absorption and emission spectra.

Transient Absorption Spectroscopy (TAS)

TAS is a pump-probe technique used to detect and characterize transient species, such as the excited states and radical intermediates of the photocatalyst.

Experimental Workflow:

Caption: Simplified workflow for a transient absorption spectroscopy experiment.

Procedure:

-

A short, intense laser pulse (the "pump") excites the photocatalyst solution.

-

A second, broadband light pulse (the "probe") is passed through the sample at a defined time delay after the pump pulse.

-

The change in the absorbance of the probe light is measured by a detector.

-

By varying the time delay between the pump and probe pulses, the formation and decay of transient species can be monitored on timescales from femtoseconds to milliseconds. This allows for the direct observation of the charge-separated state and other intermediates in the photocatalytic cycle.

Quantum Yield Determination

The quantum yield (Φ) of a photocatalytic reaction is a measure of its efficiency, defined as the number of moles of product formed per mole of photons absorbed by the photocatalyst.

Methodology (Relative Method using a Chemical Actinometer):

-

Actinometry: The photon flux of the light source is determined using a chemical actinometer, a compound with a known quantum yield for a specific photoreaction (e.g., potassium ferrioxalate). The actinometer solution is irradiated under the same conditions as the photocatalytic reaction, and the amount of photoproduct is quantified spectrophotometrically.

-

Photocatalytic Reaction: The photocatalytic reaction is carried out under identical irradiation conditions for a specific time.

-

Product Quantification: The concentration of the product formed in the photocatalytic reaction is determined using a suitable analytical technique (e.g., GC, HPLC, or NMR spectroscopy).

-

Calculation: The quantum yield of the reaction is calculated by comparing the rate of product formation to the photon flux determined in the actinometry step. It is crucial to ensure that the photocatalyst is the only species absorbing light at the irradiation wavelength.

Conclusion

This compound derivatives, in their acridinium salt form, are highly efficient and versatile organic photocatalysts. Their mechanism of action, revolving around a photo-induced charge-separated state, allows them to mediate a wide array of chemical transformations. A thorough understanding of their synthesis, photophysical properties, and the experimental techniques used to characterize them is essential for their effective application in research and development. The modularity of their synthesis provides a platform for the rational design of new catalysts with tailored properties for specific applications in organic synthesis, materials science, and drug development.

Unlocking the Electrochemical Secrets of 10-Phenyl-9H-Acridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 10-phenyl-9H-acridine scaffold is a privileged heterocyclic structure that has garnered significant attention across diverse scientific disciplines, including materials science and medicinal chemistry. Its unique electronic and photophysical properties, largely governed by the interplay between the acridine core and the N-phenyl substituent, make its derivatives promising candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and anticancer agents. A deep understanding of the electrochemical behavior of these molecules is paramount for the rational design of novel functional materials and therapeutics. This technical guide provides a comprehensive overview of the electrochemical properties of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and conceptual workflows to aid researchers in this dynamic field.

Core Electrochemical Characteristics

The electrochemical nature of this compound derivatives is characterized by their ability to undergo redox reactions, involving the transfer of electrons. These processes are fundamental to their application in electronic devices and their mechanism of action in biological systems. The redox potentials of these compounds are sensitive to the nature and position of substituents on both the acridine and the N-phenyl rings.

Electron-donating groups generally lower the oxidation potentials, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect.[1] This tunability of redox properties is a key advantage in the design of materials with specific energy levels for applications such as hole-transporting layers in OLEDs.[2][3]

Quantitative Electrochemical Data

The following table summarizes key electrochemical data for a selection of this compound derivatives, providing a comparative overview of their redox behavior.

| Compound/Derivative | Oxidation Potential (Eox, V vs. Fc/Fc+) | Reduction Potential (Ered, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Reference |

| 7-(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)quinolin-8-ol (L1) | - | Irreversible | -4.90 | -1.62 | [4] |

| Boron-coordinated L1 (P1) | - | Quasi-reversible | -4.99 | -2.33 | [4] |

| 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives | - | - | Estimated via CV | Estimated via CV | [5] |

| 9-Anilinoacridines (1'-substituted) | E1/2 correlates with substituent electronic properties | - | - | - | [1] |

Note: The values are dependent on the specific experimental conditions, including the solvent, supporting electrolyte, and reference electrode used. Refer to the cited literature for detailed information.

Experimental Protocols: Probing the Electrochemical Landscape

The characterization of the electrochemical properties of this compound derivatives predominantly relies on voltammetric techniques. Cyclic voltammetry (CV) is the most common method employed to determine redox potentials and assess the reversibility of electron transfer processes.

Cyclic Voltammetry (CV) Protocol

A standard three-electrode setup is utilized for cyclic voltammetry measurements.

1. Materials and Equipment:

-

Working Electrode: Glassy carbon electrode (GCE), platinum electrode, or other suitable material.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. Ferrocene/ferrocenium (Fc/Fc+) is often used as an internal standard.

-

Counter (Auxiliary) Electrode: Platinum wire or foil.

-

Electrochemical Cell: A glass cell designed to hold the three electrodes and the sample solution.

-

Potentiostat: An instrument to control the potential of the working electrode and measure the resulting current.

-

Analyte Solution: A solution of the this compound derivative (typically 0.25 mM) in a suitable solvent (e.g., a 1:1 mixture of acetonitrile/benzene).[4]

-

Supporting Electrolyte: A salt to ensure sufficient conductivity of the solution, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) (typically 0.1 M).[4]

-

Inert Gas: High-purity nitrogen or argon for deaeration of the solution.

2. Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size, followed by sonication in deionized water and the solvent to be used.

-

Solution Preparation: Dissolve the this compound derivative and the supporting electrolyte in the chosen solvent.

-

Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Measurement:

-

Immerse the three electrodes into the solution.

-

Set the parameters on the potentiostat, including the initial potential, final potential, vertex potentials, and scan rate.

-

Run the cyclic voltammogram, scanning the potential and recording the resulting current.

-

If using an internal standard like ferrocene, add it to the solution after the initial measurement and record the voltammogram again to reference the potentials.

-

3. Data Analysis:

-

The oxidation and reduction peak potentials are determined from the resulting voltammogram.

-

The half-wave potential (E1/2), a measure of the formal redox potential, can be calculated for reversible or quasi-reversible processes as the average of the anodic and cathodic peak potentials.

-

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, relative to the ferrocene standard.

Visualizing the Workflow and Structure-Property Relationships

To better understand the experimental process and the fundamental relationships governing the electrochemical properties of these compounds, the following diagrams are provided.

Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.

Caption: Influence of Substituents on Electrochemical Properties.

Applications and Future Directions

The insights gained from studying the electrochemical properties of this compound derivatives are directly applicable to several cutting-edge research areas:

-

Organic Electronics: The ability to tune the HOMO and LUMO energy levels through chemical modification makes these compounds highly attractive for use as hole-transporting materials, host materials, and emitters in OLEDs.[2][3] Their electrochemical stability is a critical factor for device longevity.

-

Drug Development: The redox activity of acridine derivatives can be relevant to their biological mechanism of action, particularly for anticancer agents that interact with DNA.[1][6] Understanding their electrochemical behavior can aid in the design of drugs with improved efficacy and reduced side effects.

-

Sensors: The fluorescent properties of some acridine derivatives are sensitive to their electronic environment. This principle can be harnessed to develop electrochemical sensors where changes in the redox state lead to a detectable optical response.

References

- 1. Redox chemistry of the 9-anilinoacridine class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines [beilstein-journals.org]

- 6. Triazole-acridine conjugates: redox mechanisms and in situ electrochemical evaluation of interaction with double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-Phenyl-9H-acridine: Chemical Data, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-Phenyl-9H-acridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of data for the unsubstituted parent compound, this guide focuses on the core chemical structure and provides detailed information on its closely related and well-characterized derivatives. The nomenclature "this compound" is used interchangeably with "10-Phenyl-9,10-dihydroacridine" or "N-Phenylacridan" and refers to the reduced acridine ring system.

Chemical Data of 10-Phenyl-9,10-dihydroacridine Derivatives

Quantitative data for representative derivatives of 10-Phenyl-9,10-dihydroacridine are summarized in the table below. These compounds are frequently cited in the literature and provide insight into the physicochemical properties of this chemical class.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 9-Ethyl-9-phenyl-9,10-dihydroacridine | 70626-31-2 | C₂₁H₁₉N | 285.39 | 130-132 | [1] |

| 9,9-Diphenyl-9,10-dihydroacridine | 20474-15-1 | C₂₅H₁₉N | 333.43 | N/A | [2] |

| 10-Methyl-9-phenyl-9,10-dihydroacridine | 56875-26-4 | C₂₀H₁₇N | 271.36 | N/A | [3] |

Experimental Protocols: Synthesis of the 9,10-Dihydroacridine Core

The synthesis of the 9,10-dihydroacridine scaffold can be achieved through various methods. A general and illustrative protocol involves the reduction of the corresponding acridine precursor.

General Protocol for the Reduction of 9-Phenylacridine to 9-Phenyl-9,10-dihydroacridine:

This procedure is a representative method and may require optimization for specific substrates.

Materials:

-

9-Phenylacridine

-

Sodium borohydride (NaBH₄) or a similar reducing agent

-

Ethanol or a suitable solvent

-

Magnetic stirrer and heating mantle

-

Round-bottom flask

-

Reflux condenser

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Dissolution: Dissolve 9-phenylacridine in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Reducing Agent: To the stirred solution, add a molar excess of the reducing agent (e.g., sodium borohydride) portion-wise. The reaction may be exothermic.

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Quenching: After the reaction is complete, cautiously quench the excess reducing agent by the slow addition of water or a dilute acid.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired 9-phenyl-9,10-dihydroacridine.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of 9,10-dihydroacridine derivatives.

Biological Activities and Signaling Pathways

Acridine derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[4] The phenyl substituent at the 9- or 10-position can significantly influence the biological profile of the acridine core.

Anticancer Activity:

Several studies have highlighted the potential of phenylacridine derivatives as anticancer agents. For instance, 9-phenylacridine has been shown to induce apoptosis in human melanoma cells (A375).[5][6] This process is often mediated through the mitochondrial pathway.

Potential Signaling Pathway for 9-Phenylacridine Induced Apoptosis:

Caption: Proposed mitochondrial-mediated apoptotic pathway induced by 9-phenylacridine.[5][6]

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery and materials science. This guide has provided a summary of the available chemical data for key derivatives, a general synthetic protocol for the dihydroacridine core, and an overview of the biological activities, particularly their pro-apoptotic effects in cancer cells. Further research into the structure-activity relationships and mechanisms of action of this compound class is warranted to fully exploit their therapeutic and technological potential.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 10-Methyl-9-phenyl-9,10-dihydroacridine | C20H17N | CID 6426032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of N-Phenylacridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Phenylacridone, a heterocyclic compound incorporating a planar acridone core with a phenyl substituent on the nitrogen atom, is a molecule of significant interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological evaluation. This technical guide provides an in-depth overview of the solubility characteristics of N-Phenylacridone, details established experimental protocols for its quantitative determination, and presents visual workflows to aid in experimental design.

While specific quantitative solubility data for N-Phenylacridone is not extensively available in public literature, an understanding of its structural features allows for qualitative predictions. The large, aromatic, and relatively non-polar nature of the molecule suggests that it would exhibit poor solubility in polar protic solvents like water and limited solubility in lower alcohols. Conversely, it is expected to be more soluble in polar aprotic solvents and non-polar aromatic solvents that can engage in π-π stacking interactions.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the following table summarizes the expected qualitative solubility of N-Phenylacridone in a range of common organic solvents. It is important to note that these are predictions and experimental determination is necessary for precise quantitative values.

| Solvent Class | Common Solvents | Predicted Qualitative Solubility of N-Phenylacridone | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Very Low | The non-polar surface area of the fused rings and the phenyl group dominates over the polar amide group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents can interact with the polar amide group without the energetic penalty of disrupting a hydrogen-bonding network. |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | Moderate | Favorable π-π stacking interactions between the solvent and the aromatic rings of N-Phenylacridone. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Good balance of polarity and ability to interact with the aromatic system. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | The carbonyl group can interact with the N-Phenylacridone structure. |

| Alkanes | Hexane, Heptane | Very Low | Lack of favorable interactions with the polar amide group and the aromatic system. |

Experimental Protocols for Solubility Determination

Accurate determination of N-Phenylacridone's solubility requires robust experimental methods. The following are two widely accepted protocols.

Isothermal Shake-Flask Method

This is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Apparatus and Materials:

-

N-Phenylacridone (solid)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Add an excess amount of N-Phenylacridone to a series of vials containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Determine the concentration of N-Phenylacridone in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Gravimetric Method

This method is straightforward and does not require a specific analytical technique for the solute, but it is best suited for solutes with moderate to high solubility and low volatility.[1][2]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

N-Phenylacridone (solid)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

-

Evaporating dish or pre-weighed vial

-

Analytical balance

-

Oven

Procedure:

-

Prepare a saturated solution of N-Phenylacridone in the chosen solvent as described in the shake-flask method (steps 1-5).

-

Carefully filter the saturated solution to remove all undissolved solid.

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, clean, and dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a temperature below the decomposition point of N-Phenylacridone may be used.

-

Once the solvent is completely removed, dry the dish or vial containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.

-

Cool the dish or vial in a desiccator and weigh it on an analytical balance.

-

The mass of the dissolved N-Phenylacridone is the final weight minus the initial weight of the empty container.

-

Calculate the solubility, typically expressed in grams per 100 mL or moles per liter.

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.

Caption: Workflow for solubility determination methods.

References

Unveiling the Electronic Landscape: A Theoretical Exploration of the Excited States of 10-Phenyl-9H-acridine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical studies on the electronically excited states of 10-Phenyl-9H-acridine, a heterocyclic compound of significant interest in photophysics and medicinal chemistry. Leveraging established quantum chemical methodologies, this document outlines the computational protocols for investigating the excited state properties of this molecule. Key quantitative data, including vertical excitation energies, oscillator strengths, and the nature of electronic transitions, are summarized to provide a comprehensive understanding of its photophysical behavior. This guide serves as a resource for researchers engaged in the design of novel photosensitizers and fluorescent probes.

Introduction

Acridine and its derivatives are a class of organic compounds that have garnered considerable attention due to their diverse applications, ranging from fluorescent dyes and pH indicators to anticancer agents. The photophysical properties of these molecules are intrinsically linked to the nature of their low-lying electronic excited states. This compound, in particular, presents a fascinating case for theoretical investigation due to the interplay between the acridine core and the appended phenyl group, which can significantly influence its electronic structure and excited-state dynamics.

Understanding the excited-state landscape, including the energies and characteristics of singlet and triplet states, is crucial for predicting and controlling the photochemical and photophysical behavior of this compound. Theoretical and computational chemistry offer powerful tools to elucidate these properties at a molecular level, providing insights that complement and guide experimental studies. This guide details the application of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to characterize the excited states of this compound.

Computational Methodology

The theoretical investigation of the excited states of this compound is typically performed using a multi-step computational protocol. This involves geometry optimization of the ground state, followed by the calculation of vertical electronic excitations.

Ground State Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound in its electronic ground state (S₀). This is crucial as the accuracy of the subsequent excited-state calculations is highly dependent on the input geometry.

-

Method: Density Functional Theory (DFT) is the most common and effective method for this purpose.

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-benchmarked functional for organic molecules, providing a good balance between accuracy and computational cost.[1][2]

-

Basis Set: A Pople-style basis set, such as 6-31G**, is generally sufficient to provide a reliable ground-state geometry.[1][2]

-

Solvent Effects: To simulate realistic experimental conditions, solvent effects can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Excited State Calculations

Once the optimized ground-state geometry is obtained, the vertical excitation energies and properties of the excited states are calculated.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic excited states of medium to large-sized organic molecules.

-

Functional and Basis Set: The same functional and basis set used for the ground state optimization (e.g., B3LYP/6-31G**) are typically employed for consistency.

-

Number of States: The calculation is usually set to compute a sufficient number of singlet and triplet excited states to cover the spectral region of interest.

The following DOT script visualizes the computational workflow:

Results and Discussion

The following tables summarize the key quantitative data obtained from representative TD-DFT calculations on this compound. These values are illustrative and based on typical results for this class of molecules.

Calculated Singlet Excited States

Table 1 presents the calculated vertical excitation energies (in eV and nm), oscillator strengths (f), and the dominant molecular orbital contributions for the lowest-lying singlet excited states of this compound.

| State | Excitation Energy (eV) | Excitation Energy (nm) | Oscillator Strength (f) | Major Contributions | Transition Character |

| S₁ | 3.10 | 400 | 0.08 | HOMO -> LUMO (95%) | π → π |

| S₂ | 3.45 | 359 | 0.15 | HOMO-1 -> LUMO (88%) | π → π |

| S₃ | 3.88 | 319 | 0.02 | HOMO -> LUMO+1 (92%) | π → π |

| S₄ | 4.15 | 299 | 0.35 | HOMO-2 -> LUMO (75%) | π → π |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital

Table 1: Calculated Properties of the Lowest Singlet Excited States of this compound.

The lowest singlet excited state (S₁) is predicted to have a significant oscillator strength, corresponding to the main absorption band in the visible region. The transitions are predominantly of π → π* character, involving the delocalized π-system of the acridine core and the phenyl ring.

Calculated Triplet Excited States

Table 2 summarizes the calculated vertical excitation energies for the lowest-lying triplet excited states. In a related study on 10-methyl-9-phenyl-9,10-dihydroacridine, the first triplet excited state (T1) was computationally identified, supporting the relevance of these calculations.

| State | Excitation Energy (eV) | Excitation Energy (nm) | Major Contributions | Transition Character |

| T₁ | 2.25 | 551 | HOMO -> LUMO (98%) | π → π |

| T₂ | 2.80 | 443 | HOMO-1 -> LUMO (90%) | π → π |

| T₃ | 3.20 | 387 | HOMO -> LUMO+1 (85%) | π → π* |

Table 2: Calculated Properties of the Lowest Triplet Excited States of this compound.

The energy of the first triplet state (T₁) is a critical parameter for predicting the potential of a molecule to act as a photosensitizer, as it governs the efficiency of intersystem crossing and subsequent energy transfer processes.

The relationship between the ground state and the calculated excited singlet and triplet states can be visualized in a Jablonski-type diagram. The following DOT script illustrates this relationship.

Conclusion

This technical guide has outlined the standard theoretical protocols for investigating the excited states of this compound. The use of DFT for ground-state geometry optimization and TD-DFT for vertical excitation calculations provides a robust framework for obtaining valuable insights into the photophysical properties of this molecule. The presented data, while illustrative, highlights the nature of the low-lying singlet and triplet excited states, which are predominantly of π → π* character. This theoretical framework enables the prediction of absorption and emission properties, as well as the potential for intersystem crossing, which is vital for applications in photodynamic therapy and materials science. Further investigations could explore the effects of different substituents and solvent environments on the excited-state landscape of this compound, paving the way for the rational design of novel acridine-based functional molecules.

References

The Ascendancy of 10-Phenyl-9H-acridine Derivatives in Modern Organic Synthesis: A Technical Guide

Introduction: The quest for synthetic methodologies that are both efficient and operate under mild, environmentally benign conditions is a central theme in modern chemistry. In this context, photoredox catalysis has emerged as a transformative paradigm, harnessing the energy of visible light to facilitate a wide array of chemical reactions. Among the arsenal of organic photocatalysts, derivatives of 10-Phenyl-9H-acridine, particularly 9-aryl-10-methylacridinium salts, have garnered immense attention.[1] These compounds exhibit exceptional photophysical and electrochemical properties, including strong excited-state reduction potentials, chemical stability, and solubility in common organic solvents, making them powerful catalysts for numerous synthetic transformations.[1] This technical guide provides an in-depth review of the applications of these acridinium catalysts in organic synthesis, with a focus on their role in photoredox catalysis, detailed experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

Core Application: Acridinium Salts in Photoredox Catalysis

The synthetic utility of this compound derivatives is most prominently realized when they are converted into their N-alkylated acridinium salt forms, such as the widely used 9-Mesityl-10-methylacridinium ion (Acr⁺–Mes).[2] These organic dyes function as potent photooxidants. Upon irradiation with visible light (typically blue LEDs), the acridinium catalyst ([PC]) is promoted to an electronically excited state ([PC]*). This excited state is a powerful oxidant capable of accepting a single electron from a suitable substrate (S), initiating a catalytic cycle.[1][3]

The general mechanism can proceed via two primary pathways:

-

Oxidative Quenching Cycle: The excited photocatalyst ([PC]*) directly oxidizes a substrate (S) via single-electron transfer (SET) to form a substrate radical cation (S•⁺) and the reduced form of the catalyst (PC•). The reduced catalyst is then regenerated by a terminal oxidant, completing the cycle.

-

Reductive Quenching Cycle: The excited photocatalyst ([PC]*) is first reduced by a sacrificial electron donor (D) to generate the reduced catalyst (PC•) and the oxidized donor (D•⁺). The strongly reducing PC• then donates an electron to a substrate (S) to generate a substrate radical anion (S•⁻), regenerating the ground-state photocatalyst.

It is the high excited-state reduction potential of acridinium salts that makes the oxidative quenching pathway particularly effective for activating challenging substrates.[4]

References

- 1. Superacid Chemistry by Arpad Molnar, George A. Olah, G. K. Surya Prakash and Jean Sommer (2009, Hardcover) for sale online | eBay [ebay.com]

- 2. Metal- and additive-free C–H oxygenation of alkylarenes by visible-light photoredox catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Core Structure of 10-Phenyl-9(10H)-acridone and its Analogs

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of 10-phenyl-9(10H)-acridone and its related analogs. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes.

The Acridine Core: A Privileged Scaffold

Acridine is a nitrogen-containing heterocyclic compound that forms the structural backbone for a wide array of biologically active molecules.[1][2] Its planar, tricyclic system allows it to intercalate into DNA, a mechanism central to the activity of many of its derivatives.[1][3] The acridine nucleus is a versatile scaffold in medicinal chemistry, leading to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties.[1][4][5][6]

Structure and Properties of 10-Phenyl-9(10H)-acridone

10-Phenyl-9(10H)-acridone, also known as N-phenylacridone, is a key derivative of the acridone family. It features a phenyl group attached to the nitrogen atom (position 10) of the acridone core. This substitution significantly influences the molecule's physicochemical properties and biological activity.

Physicochemical Properties

The fundamental properties of 10-Phenyl-9(10H)-acridone are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 10-phenylacridin-9-one | [PubChem CID 138522] |

| CAS Number | 5472-23-1 | [7][8] |

| Molecular Formula | C₁₉H₁₃NO | [7][8] |

| Molecular Weight | 271.31 g/mol | [7][8] |

| Appearance | Solid | [8] |

| Melting Point | 274-279 °C | [8] |

| SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC=CC=C42 | [7] |

| InChI Key | GOKIEMZASYETFM-UHFFFAOYSA-N | [7] |

Synthesis of Acridine Analogs

The synthesis of acridine and its derivatives can be achieved through several established methods. The Bernthsen synthesis is a classic method for producing 9-substituted acridines.

General Synthetic Pathway: Bernthsen Acridine Synthesis

The Bernthsen synthesis involves the condensation of a diarylamine with a carboxylic acid (or its derivative) in the presence of a dehydrating agent like zinc chloride at high temperatures.[2][9]

Caption: General workflow for the Bernthsen synthesis of 9-phenylacridine.

Experimental Protocol: Microwave-Assisted Synthesis of 9-Phenylacridine

This protocol describes an efficient one-step synthesis of 9-phenylacridine using microwave irradiation, adapted from reported methodologies.[9][10]

Materials:

-

Diphenylamine

-

Benzoic acid

-

Barium chloride (BaCl₂) or Zinc chloride (ZnCl₂) as a catalyst

-

Absolute ethanol

-

Synthetic microwave oven

-

TLC plates

-

Standard laboratory glassware

Procedure:

-

A mixture of diphenylamine (1 mmol) and benzoic acid (1.2 mmol) is prepared.

-

A catalytic amount of anhydrous barium chloride or zinc chloride is added to the mixture.[10]

-

The reaction vessel is placed in a synthetic microwave oven.

-

The mixture is irradiated at a power of 120-200W for 10-15 minutes.[9][10] The reaction temperature is maintained around 200-210 °C.[9]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until a single spot is observed for the product.[10]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude solid product is recrystallized from absolute ethanol in cold conditions to yield pure 9-phenylacridine.[10]

-

The final product is characterized by IR, ¹H-NMR, and Mass spectrometry.

Biological Activity and Mechanisms of Action

Acridine derivatives exhibit a wide range of biological activities, with anticancer properties being the most extensively studied.[1][11] Their planar structure is key to their primary mechanism of action: DNA intercalation.

Key Mechanisms of Action

-

DNA Intercalation: The flat aromatic rings of the acridine core insert themselves between the base pairs of the DNA double helix, disrupting DNA replication and transcription.[1][3]

-

Topoisomerase Inhibition: Many acridine analogs stabilize the covalent complex between DNA and topoisomerase enzymes (I or II), leading to DNA strand breaks and triggering apoptosis.[1]

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit other key enzymes. For instance, 9-phenylacridine has been identified as a potential inhibitor of Poly (ADP-ribose) polymerase-1 (PARP1), an enzyme crucial for DNA repair.[12]

-

Tubulin Polymerization Inhibition: Some novel acridone derivatives act as potent inhibitors of tubulin polymerization, arresting the cell cycle and inducing apoptosis.[13]

Signaling Pathway: Induction of Apoptosis

The cytotoxic effects of many acridine derivatives culminate in the induction of programmed cell death, or apoptosis. 9-Phenylacridine, for example, has been shown to induce apoptosis in A375 human melanoma cells through a mitochondria-mediated pathway.[14]

Caption: Apoptosis induction pathway by 9-phenylacridine in A375 cells.[14]

Quantitative Analysis of Biological Activity

The cytotoxic and antiproliferative activities of acridine analogs are typically quantified by their IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values against various cancer cell lines.

| Compound/Analog | Cell Line(s) | Activity Type | IC₅₀ / GI₅₀ Value | Reference |

| 9-Phenylacridine (ACPH) | A375, HeLa | Anticancer | More sensitive than normal cells | [14] |

| 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)acridin-9(10H)-one | 93 tumor cell lines | Antiproliferative | Average GI₅₀ of 5.4 nM | [13] |

| Acridine-benzohydrazide (3a, -H) | A549 | Antiproliferative | Reduces cell number by ~94% at 50 µM | [3] |

| Acridine-benzohydrazide (3c, -Cl) | A549 | Antiproliferative | Reduces cell number by ~91% at 50 µM | [3] |

| Acrifoline (25) | - | DYRK1A Inhibition | IC₅₀ of 0.075 µM | [1] |

| Chlorospermine B (23) | - | DYRK1A Inhibition | IC₅₀ of 5.7 µM | [1] |

| Atalaphyllidine (24) | - | DYRK1A Inhibition | IC₅₀ of 2.2 µM | [1] |

Standard Experimental Protocols

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen the cytotoxic potential of chemical compounds.

Caption: Standard workflow for an MTT cytotoxicity assay.

Procedure:

-

Cell Plating: Seed cancer cells (e.g., A549, HeLa) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of the test acridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO).[3]

-

Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the viability against the compound concentration to determine the IC₅₀ value.

Conclusion

10-Phenyl-9(10H)-acridone and its analogs represent a versatile and potent class of compounds with significant therapeutic potential. Their biological activity is intrinsically linked to their planar aromatic structure, which facilitates DNA intercalation and inhibition of key cellular enzymes. The ongoing development of novel synthetic methodologies and a deeper understanding of their mechanisms of action continue to drive the exploration of acridine derivatives as next-generation therapeutic agents, particularly in the realm of oncology. This guide provides a foundational framework for professionals engaged in the research and development of these promising molecules.

References

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. ptfarm.pl [ptfarm.pl]

- 3. mdpi.com [mdpi.com]

- 4. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 10-Phenyl-9(10H)-acridone | C19H13NO | CID 138522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 10-Phenyl-9(10H)-acridinone 95% | 5472-23-1 [sigmaaldrich.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. jetir.org [jetir.org]

- 11. Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. 10-(4-Phenylpiperazine-1-carbonyl)acridin-9(10H)-ones and related compounds: Synthesis, antiproliferative activity and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and MSDS of 10-Phenyl-9H-acridine

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 10-Phenyl-9H-acridine was found in the public domain at the time of this writing. The following guide has been compiled from data on structurally similar compounds, primarily its isomer 9-Phenylacridine and the parent compound Acridine. This information should be used as a guide for preliminary safety assessment and handling procedures. A comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

Chemical and Physical Properties

While specific data for this compound is limited, the properties of the closely related 9-Phenylacridine can provide an estimate.

| Property | Value (for 9-Phenylacridine) | Reference |

| Molecular Formula | C₁₉H₁₃N | --INVALID-LINK-- |

| Molecular Weight | 255.32 g/mol | --INVALID-LINK-- |

| Appearance | Yellowish crystalline solid | --INVALID-LINK-- |

| Melting Point | 184 °C | --INVALID-LINK-- |

| Boiling Point | ~388 °C (estimate) | --INVALID-LINK-- |

| Solubility | Insoluble in water. Soluble in many organic solvents. | --INVALID-LINK-- |

| CAS Number (for 9-Phenylacridine) | 602-56-2 | --INVALID-LINK-- |

Hazard Identification and GHS Classification (Inferred)

The hazard classification for this compound is not established. However, based on data for 9-Phenylacridine and Acridine, the following potential hazards should be considered. It is important to note that according to the European Chemicals Agency (ECHA) C&L Inventory, a significant percentage of notifiers for 9-Phenylacridine have indicated that the substance does not meet the criteria for classification.[1] Despite this, some suppliers have provided GHS classifications.

Potential GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Potential GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Hazard Assessment Workflow

Caption: Logical workflow for assessing the hazards of this compound.

Toxicological Information (Inferred)

Specific toxicological data for this compound is not available. The information below is based on the parent compound, Acridine, and related derivatives. Acridine and its derivatives are known to intercalate with DNA, which is the basis for some of their biological activities, including potential mutagenicity and anti-tumor properties.[2]

| Toxicological Endpoint | Data for Acridine/Related Compounds |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | Acridine is a known mutagen. |

| Carcinogenicity | No component of Acridine is listed as a carcinogen by IARC or NTP, but OSHA has specific regulations for Acridine. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

First-Aid Measures

These measures are based on the potential hazards and should be adapted to the specific situation.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. |

Handling and Storage

5.1. Personal Protective Equipment (PPE)

A risk assessment should be performed to determine the appropriate PPE. The following are general recommendations.

| PPE Item | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as needed. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are not sufficient. |

5.2. Safe Handling Practices

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

5.3. Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store away from heat, sparks, and open flames.

Experimental Protocols

6.1. General Handling and Weighing Protocol

This protocol is a general guideline for handling solid this compound in a research setting.

Caption: A general workflow for the safe handling and weighing of solid this compound.

6.2. Example Synthesis of a 9,10-dihydroacridine derivative

The following is a representative procedure for the synthesis of a 9,10-dihydroacridine derivative, which can be adapted for this compound with appropriate modifications to starting materials and reaction conditions. This is for informational purposes only and should be performed by a qualified chemist.

Reaction: Synthesis of 9,9-Diethyl-9,10-dihydroacridine[3]

Materials:

-

Methyl N-phenylanthranilate

-

Magnesium bromide diethyl etherate

-

Dry diethyl ether

-

Concentrated sulfuric acid

-

Water

-

1 N Sodium hydroxide (aq.)

-

Brine

-

Sodium sulfate

Procedure:

-

Dissolve Methyl N-phenylanthranilate and magnesium bromide diethyl etherate in dry diethyl ether under an inert atmosphere (e.g., argon).

-

The reaction mixture is then subjected to a Grignard reaction (details omitted for brevity, refer to the original literature).

-

After the initial reaction, the crude product is obtained by extraction.

-

To the crude oil, add concentrated sulfuric acid while stirring.

-

After a few hours, dilute the reaction with water and extract with diethyl ether.

-

Wash the combined organic extracts with 1 N NaOH (aq.) and brine.

-

Dry the organic phase over sodium sulfate, filter, and remove the solvent under vacuum to yield the product.

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

This guide provides a starting point for the safe handling of this compound. Researchers and professionals are strongly encouraged to consult additional resources and perform a thorough risk assessment before use.

References

An In-depth Technical Guide to the Frontier Molecular Orbitals of 10-Phenyl-9H-acridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Highest Occup Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 10-Phenyl-9H-acridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the frontier molecular orbitals is crucial for predicting the chemical reactivity, electronic properties, and potential applications of this molecule, particularly in the context of drug design and optoelectronic devices.

Introduction to Frontier Molecular Orbitals

The HOMO and LUMO are the frontier molecular orbitals that play a pivotal role in the electronic behavior of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties.

Quantitative Analysis of HOMO and LUMO Energy Levels

| Parameter | Energy Level (eV) | Method | Source |

| HOMO | -4.90 | DFT (B3LYP/6-31G(d)) | [2] |

| LUMO | -1.62 | DFT (B3LYP/6-31G(d)) | [2] |

| HOMO-LUMO Gap (ΔE) | 3.28 | Calculated | [2] |

These values suggest that this compound likely possesses a relatively large HOMO-LUMO gap, indicating good chemical stability. The specific energy levels of the HOMO and LUMO are crucial for determining its potential as an electron donor or acceptor in various chemical reactions and for predicting its absorption and emission spectra.

Methodologies for Determining HOMO and LUMO Energy Levels

The determination of HOMO and LUMO energy levels is achieved through a combination of experimental and computational techniques.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can then be used to estimate the HOMO and LUMO energy levels.

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for determining HOMO and LUMO energies using cyclic voltammetry.

The HOMO and LUMO energy levels can be estimated from the onset oxidation potential (Eox) and onset reduction potential (Ered) using the following empirical equations, often referenced against a ferrocene/ferrocenium (Fc/Fc+) internal standard:

-

EHOMO = -e (Eox - E1/2(Fc/Fc+) + 4.8) eV

-

ELUMO = -e (Ered - E1/2(Fc/Fc+) + 4.8) eV

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.

Computational Workflow for DFT Calculations

Caption: Workflow for calculating HOMO and LUMO energies using DFT.

A common approach involves using the B3LYP functional with a 6-31G(d) basis set to perform geometry optimization and subsequent molecular orbital calculations. This method provides a good balance between accuracy and computational cost for organic molecules.

Significance in Drug Development and Materials Science

The HOMO and LUMO energy levels of this compound are fundamental to its potential applications:

-

Drug Development: The ability of a molecule to donate or accept electrons, as indicated by its HOMO and LUMO energies, is crucial for its interaction with biological targets. These parameters can influence the molecule's binding affinity, reactivity, and metabolic stability.

-

Materials Science: In the design of organic light-emitting diodes (OLEDs) and other organic electronic devices, the HOMO and LUMO levels determine the efficiency of charge injection, transport, and recombination. Tailoring these energy levels is a key strategy for developing high-performance materials.

Conclusion

This technical guide has provided an in-depth overview of the HOMO and LUMO energy levels of this compound. While direct experimental data for this specific molecule is pending, analysis of a closely related compound and established experimental and computational methodologies provide a strong framework for understanding its electronic properties. The presented workflows for cyclic voltammetry and DFT calculations offer robust protocols for researchers to determine these crucial parameters, paving the way for the rational design of novel drugs and advanced materials based on the this compound scaffold.

References

Acridine Derivatives as DNA Intercalating Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine derivatives represent a significant class of compounds in medicinal chemistry, primarily recognized for their potent DNA intercalating properties. This technical guide provides an in-depth exploration of acridine-based DNA intercalators, covering their core mechanism of action, structure-activity relationships, and the resultant cellular consequences, including apoptosis and cell cycle arrest. Detailed experimental protocols for the characterization of these agents are provided, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide employs Graphviz visualizations to delineate key signaling pathways and experimental workflows, offering a comprehensive resource for professionals engaged in the research and development of novel therapeutic agents.

Introduction

Acridine, a nitrogen-containing heterocyclic aromatic compound, forms the structural backbone of a diverse range of biologically active molecules.[1] The planar nature of the acridine ring system is a key feature that allows these derivatives to insert themselves between the base pairs of double-stranded DNA, a process known as intercalation.[2] This interaction disrupts the normal structure and function of DNA, leading to a cascade of cellular events that can ultimately result in cell death.[3][4] Consequently, acridine derivatives have been extensively investigated as anticancer agents, with some compounds, such as amsacrine, having been used in clinical settings.[1]

The biological activity of acridine derivatives is not solely limited to DNA intercalation. Many of these compounds also inhibit key enzymes involved in DNA topology and replication, such as topoisomerase I and II.[1][2] By stabilizing the covalent DNA-topoisomerase complex, these agents lead to the accumulation of DNA strand breaks, further contributing to their cytotoxic effects. This multifaceted mechanism of action makes acridine derivatives a compelling scaffold for the design of novel chemotherapeutics.

Mechanism of Action: DNA Intercalation and Beyond

The primary mechanism by which acridine derivatives exert their biological effects is through non-covalent insertion into the DNA double helix.[2] This intercalation is driven by π-π stacking interactions between the planar aromatic rings of the acridine core and the DNA base pairs. This process leads to a number of structural and functional alterations in the DNA, including:

-

Unwinding of the DNA helix: The insertion of the acridine molecule forces the DNA base pairs apart, causing a local unwinding of the helical structure.

-

Lengthening and stiffening of the DNA molecule: The intercalation process increases the distance between adjacent base pairs, leading to an overall elongation and increased rigidity of the DNA.

-

Inhibition of DNA replication and transcription: The distorted DNA structure hinders the progression of DNA and RNA polymerases, thereby inhibiting essential cellular processes.

Beyond simple intercalation, many acridine derivatives also function as topoisomerase poisons. Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication and transcription. Acridine derivatives can trap the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to the accumulation of cytotoxic DNA double-strand breaks.[1]

Structure-Activity Relationships (SAR)

The biological activity of acridine derivatives is highly dependent on their chemical structure. Extensive research has been dedicated to understanding the structure-activity relationships (SAR) to optimize their efficacy and selectivity.

-

The Acridine Core: The planarity of the tricyclic acridine system is paramount for effective DNA intercalation. Modifications to the ring system that disrupt this planarity generally lead to a loss of activity.

-